4-Chloropyridazin-3-amine
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Overview
Description
Synthesis Analysis
There is a synthesis method mentioned for a related compound, “3,6-dichloropyridazine”, which involves taking 3,6-dichloropyridazine and ammonia water as raw materials .Molecular Structure Analysis
The molecular structure of a similar compound, “4-bromo-6-chloropyridazin-3-amine”, has been reported. Its molecular formula is C4H3BrClN3, with an average mass of 208.444 Da and a monoisotopic mass of 206.919876 Da .Scientific Research Applications
Synthesis of Novel Derivatives
4-Chloropyridazin-3-amine serves as an essential intermediate in the synthesis of various novel derivatives with potential biological activities. For instance, the compound is used in synthesizing novel indolylpyridazinone derivatives, with some showing promising antibacterial properties. This is achieved through reactions with different agents, resulting in a range of products with potential applications in medicinal chemistry (Abubshait, 2007).
Scaffold for Synthesis of Polyfunctional Systems
4-Chloropyridazin-3-amine is utilized as a scaffold in the synthesis of various disubstituted and ring-fused pyridazinone systems. This is particularly relevant in drug discovery, where the regioselectivity of nucleophilic substitution plays a crucial role in developing polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).
Agricultural Applications
In agriculture, derivatives of 4-Chloropyridazin-3-amine, like pyrazon, are investigated for their herbicidal properties. They inhibit photosynthesis and certain biological functions in plants, making them potential candidates for weed control. Modifications to the molecular structure of these derivatives can enhance their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).
Nitration Reactions
4-Chloropyridazin-3-amine is involved in nitration reactions, serving as a substrate for the introduction of nitro groups into certain structures. This process is valuable in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo N-Nitration reactions under mild conditions makes it a valuable reagent in organic synthesis (Park et al., 2003).
Amination Reactions
The compound is also a critical participant in amination reactions, particularly in the functionalization of heteroaromatic C-H bonds. These reactions are significant in the field of medicinal and biological chemistry, where the rapid and concise construction of aminoazoles is crucial (Kawano et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloropyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPZPBENPTIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridazin-3-amine |
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